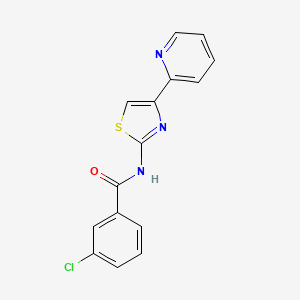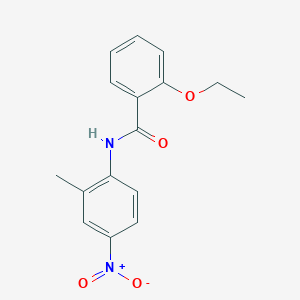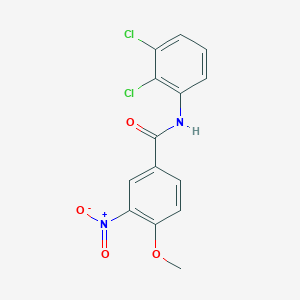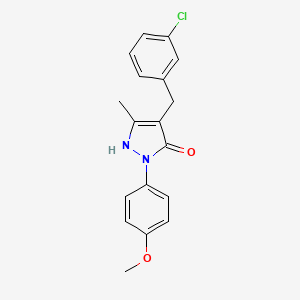![molecular formula C27H26N4O B11025681 N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole moiety can be synthesized through cyclization reactions involving azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The final step involves coupling the benzimidazole and indole derivatives under suitable conditions, such as using thionyl chloride and triethylamine in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Continuous flow chemistry and automated synthesis platforms are also employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce the corresponding amines.
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The indole moiety can interact with various enzymes and receptors, modulating their activity. Together, these interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
Molecular Formula |
C27H26N4O |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C27H26N4O/c1-31-18-20(21-13-5-8-16-24(21)31)12-9-17-25(32)30-26(19-10-3-2-4-11-19)27-28-22-14-6-7-15-23(22)29-27/h2-8,10-11,13-16,18,26H,9,12,17H2,1H3,(H,28,29)(H,30,32) |
InChI Key |
KJKWEOWOZXUUHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)
![Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11025616.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11025626.png)


![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)

![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025673.png)
![4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025675.png)
![(1E)-1-[2-(4-bromophenyl)-2-oxoethylidene]-6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025683.png)

